molecular formula C7H9BrN2O2 B6589334 ethyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate CAS No. 1639289-05-6

ethyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate

Cat. No. B6589334
CAS RN: 1639289-05-6
M. Wt: 233.1
InChI Key:
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Description

Ethyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate (EBCM) is an organic compound that has been studied for its potential applications in the field of biochemistry and physiology. This compound has been found to exhibit interesting properties and could be used in a variety of applications.

Scientific Research Applications

Ethyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate has been studied for its potential applications in biochemistry and physiology. It has been found to have antioxidant, anti-inflammatory, and antifungal properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and other diseases. It has been found to have potential applications in the development of new drugs and in the development of new techniques for drug delivery.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate is not completely understood. However, it is believed to act as an inhibitor of protein kinase C (PKC), which is involved in the regulation of many cellular processes. It is also believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, it has been found to inhibit the enzyme tyrosinase, which is involved in the production of melanin.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to possess antioxidant, anti-inflammatory, and antifungal properties. It has also been found to possess anti-cancer, anti-diabetic, and anti-microbial properties. In addition, it has been found to possess anti-angiogenic and anti-apoptotic properties.

Advantages and Limitations for Lab Experiments

Ethyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. It is also relatively non-toxic and has low solubility in water. However, it is also relatively expensive and has a limited shelf life.

Future Directions

There are several potential future directions for research into the applications of ethyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate. These include further studies into its potential use in the treatment of cancer, diabetes, and other diseases. In addition, further studies into its potential use in the development of new drugs and in the development of new techniques for drug delivery are needed. Furthermore, further research into its mechanism of action and its biochemical and physiological effects is needed. Finally, further research into its potential use in the development of new materials and in the production of new compounds is needed.

Synthesis Methods

Ethyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate can be synthesized using a two-step process. The first step involves the reaction of 1-bromo-2-methyl-1H-imidazole-4-carboxylic acid with ethyl bromide in the presence of a base such as K2CO3. The second step involves the reaction of the product with 1,2-dibromoethane in the presence of a base such as K2CO3. The final product is this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate involves the reaction of ethyl 2-amino-1-methyl-1H-imidazole-4-carboxylate with bromine in the presence of a suitable solvent.", "Starting Materials": [ "Ethyl 2-amino-1-methyl-1H-imidazole-4-carboxylate", "Bromine", "Suitable solvent" ], "Reaction": [ "To a solution of ethyl 2-amino-1-methyl-1H-imidazole-4-carboxylate in a suitable solvent, add bromine dropwise with stirring.", "Maintain the reaction mixture at a suitable temperature and continue stirring until the reaction is complete.", "Filter the reaction mixture to remove any insoluble impurities.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization or column chromatography to obtain ethyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate as a white solid." ] }

CAS RN

1639289-05-6

Molecular Formula

C7H9BrN2O2

Molecular Weight

233.1

Purity

95

Origin of Product

United States

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